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Cat. No.: B1667591

An Independent Review of Arimoclomol Maleate's Efficacy in Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder with a
significant unmet medical need. In September 2024, the U.S. Food and Drug Administration
(FDA) approved Miplyffa (arimoclomol maleate) as the first treatment for NPC in adults and
children aged two years and older, to be used in combination with miglustat.[1][2][3][4] This
guide provides an objective comparison of Arimoclomol's performance with placebo, based on
the pivotal clinical trial data that led to its approval, and contextualizes its use alongside other
therapeutic options.

Mechanism of Action

Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective
mechanism.[5] It is believed to amplify the production of heat shock proteins (HSPs),
particularly HSP70, which act as molecular chaperones. In NPC, mutations in the NPCL1 or
NPC2 genes lead to misfolded proteins and impaired intracellular lipid transport, causing an
accumulation of lipids in various tissues, especially the brain. Arimoclomol is thought to aid in
the proper refolding of these misfolded proteins, thereby improving lysosomal function and
slowing disease progression.
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Pivotal Clinical Trial Evidence (NPC-002)

The approval of Arimoclomol was primarily based on the results of a multinational, randomized,
double-blind, placebo-controlled Phase 2/3 trial (NCT02612129), hereafter referred to as the
NPC-002 trial.

Experimental Protocol: NPC-002 Trial

The study evaluated the efficacy and safety of Arimoclomol over a 12-month period.

o Participants: The trial enrolled 50 patients, aged 2 to 18 years, with a confirmed diagnosis of
NPC.

» Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either
Arimoclomol or a placebo. The study was double-blinded, meaning neither the patients nor
the investigators knew which treatment was being administered.

o Treatment: Arimoclomol was administered orally three times a day, with the dosage adjusted
for body weight (31 to 124 mg). A significant portion of the participants (78%) were also
receiving miglustat as part of their standard care.

e Primary Endpoint: The primary measure of efficacy was the change from baseline in the 5-
domain NPC Clinical Severity Scale (NPCCSS) score at 12 months. The NPCCSS is a tool
used to assess the severity of NPC across key areas of function. A post-hoc analysis also
utilized a rescored 4-domain NPCCSS (R4DNPCCSS), which focused on ambulation,
speech, swallowing, and fine motor skills. Higher scores on these scales indicate greater

disease severity.
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Quantitative Data Summary

The NPC-002 trial demonstrated that Arimoclomol significantly slowed the progression of NPC

compared to placebo.

Efficacy Results
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. Arimoclomol Treatment
Endpoint Placebo Group . p-value
Group Difference
Mean Change in
5-domain
0.76 2.15 -1.40 0.046
NPCCSS at 12
Months
Mean Change in
RADNPCCSS at
0.35 2.05 -1.70 0.0155
12 Months (Post-
Hoc)
Mean Change in
RADNPCCSS
-0.23 1.92 -2.21 0.0077

(with Miglustat)
at 12 Months

Data sourced from publications on the NPC-002 trial.

The results indicated a 65% reduction in the annual rate of disease progression as measured

by the 5-domain NPCCSS for patients treated with Arimoclomol. Notably, in the prespecified

subgroup of patients also receiving miglustat, Arimoclomol led to a stabilization of disease

severity. Long-term data from an open-label extension of the trial suggested a sustained

reduction in disease progression for up to five years.

Safety and Tolerability

Outcome Arimoclomol Group (N=34)

Placebo Group (N=16)

Patients with any Adverse

30 (88.2%) 12 (75.0%)
Events
Patients with Serious Adverse

5 (14.7%) 5 (31.3%)
Events

Upper respiratory tract
Most Common Side Effects infection, diarrhea, decreased -

weight
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Data sourced from the NPC-002 trial publication.

Arimoclomol was generally well-tolerated. The incidence of serious adverse events was lower
in the Arimoclomol group compared to the placebo group.

Comparison with Other Treatments

While the pivotal trial for Arimoclomol was placebo-controlled, it's important to understand its
position relative to other available therapies for NPC.

o Miglustat (Zavesca®): This substrate reduction therapy is an established treatment for NPC
in Europe and other regions. It works by inhibiting the synthesis of glycosphingolipids. Many
participants in the Arimoclomol trial were on a stable dose of miglustat, and the data
suggests that Arimoclomol provides an additional benefit.

o Agneursa™ (levacetylleucine): Approved by the FDA shortly after Arimoclomol in September
2024, Agneursa is another option for treating neurological symptoms of NPC. Its approval
was based on a study showing improvement in the functional Scale for the Assessment and
Rating of Ataxia (fSSARA) compared to placebo.

o Other Investigational Therapies: Several other therapies are in the pipeline, including
Trappsol® Cyclo™ (hydroxypropyl-beta-cyclodextrin) and IB1001. These compounds have
different mechanisms of action, such as chelating cholesterol or targeting other cellular
pathways.

Conclusion

The pivotal Phase 2/3 clinical trial provides robust evidence for the efficacy of Arimoclomol in
slowing the progression of Niemann-Pick disease type C, particularly when used in conjunction
with the existing standard of care, miglustat. The data shows a statistically significant and
clinically meaningful reduction in disease progression over 12 months, with a favorable safety
profile. While direct head-to-head trials with other approved agents like Agneursa are not
available, the approval of Arimoclomol marks a significant advancement, offering a new
therapeutic option that targets the underlying cellular stress response in this devastating
disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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